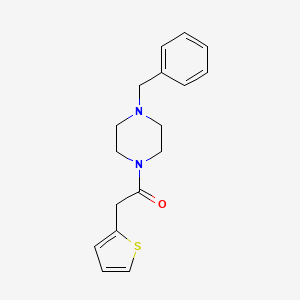![molecular formula C10H14O3 B2941932 Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate CAS No. 13949-98-9](/img/structure/B2941932.png)
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the CAS Number: 13949-98-9 . It has a molecular weight of 182.22 and its molecular formula is C10H14O3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Asymmetric Synthesis and Catalysis
The utility of bicyclic derivatives, including those related to Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, in asymmetric synthesis is well-documented. Waldmann and Braun (1991) illustrated the asymmetric synthesis of bicyclic amino acid derivatives utilizing Aza-Diels-Alder reactions, showcasing the compound's role in producing chiral building blocks (H. Waldmann & M. Braun, 1991). Furthermore, Bien, Gillon, and Kohen (1976) demonstrated the compound's capacity in transition-metal-catalyzed reactions, pointing towards its versatility in organic synthesis (S. Bien, A. Gillon, & S. Kohen, 1976).
Photochemical Reactions
The photochemical reactivity of related oxobicyclo carboxylates has been explored, with Tokuda, Watanabe, and Itoh (1978) investigating the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, revealing its potential to form ω-substituted esters, a reaction pathway that could be analogous for this compound (M. Tokuda, Yoshihiko Watanabe, & M. Itoh, 1978).
Pharmaceutical Intermediate Synthesis
This compound's relevance extends to pharmaceutical intermediate synthesis. Rumi et al. (2009) adapted a synthesis sequence involving an exothermic and acylazide step for a pharmaceutical intermediate to microreactor technology, highlighting the compound's role in improving safety and efficiency in pharmaceutical manufacturing (L. Rumi, Christopher Pfleger, P. Spurr, U. Klinkhammer, & W. Bannwarth, 2009).
Antimalarial and Antimicrobial Activity
Nongsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their antimalarial activities, showcasing the compound's potential as a precursor in developing antimalarial agents (Nongpanga Ningsanont, D. Black, R. Chanphen, & Y. Thebtaranonth, 2003).
Organic Catalysts and Ligands
Lv and Bao (2007) employed a related compound, ethyl 2-oxocyclohexanecarboxylate, as a novel ligand in copper-catalyzed coupling reactions, demonstrating its potential in facilitating diverse organic transformations (Xin Lv & W. Bao, 2007).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets through the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural elements are necessary for the inhibition of protein phosphatases . .
Biochemical Pathways
For instance, protein phosphatases are involved in the regulation of the interleukin-2 (IL2) gene expression , which plays a key role in the immune response.
Result of Action
The primary result of the action of this compound is the inhibition of protein phosphatases . This can lead to changes in the phosphorylation state of proteins, potentially affecting various cellular processes.
properties
IUPAC Name |
ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYBCSTFANLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

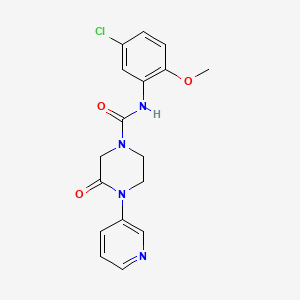

![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)

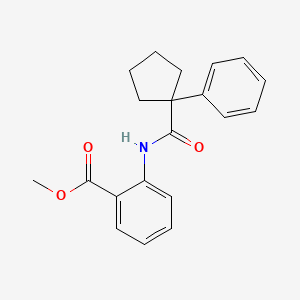
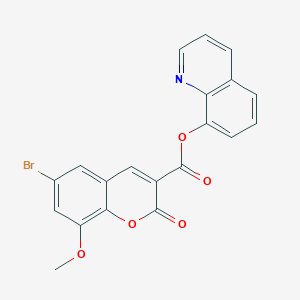
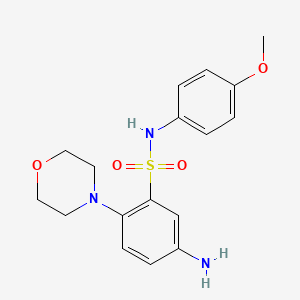


![N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941862.png)
![N-(5-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2941864.png)
![2-(4-ethoxyphenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2941865.png)
![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2941868.png)
